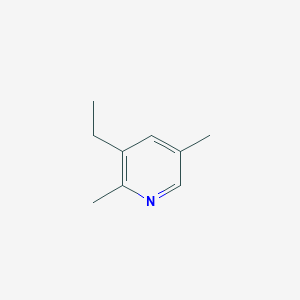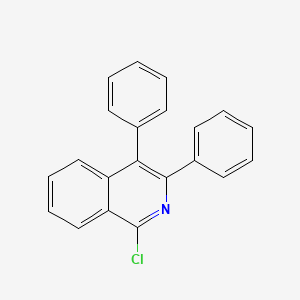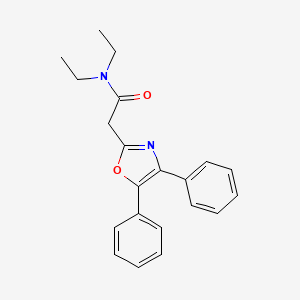
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin using Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of phase-transfer catalysis and specific reagents like desyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other substituents.
Substitution: This reaction can replace hydrogen atoms or other groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxazole compounds .
Aplicaciones Científicas De Investigación
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, it may interact with other receptors and enzymes, contributing to its multifaceted effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Spiropyrans: Compounds with photochromic properties that share structural similarities with the oxazole ring.
Spirooxazines: Another class of photochromic compounds with related structural features.
Uniqueness
What sets 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide apart is its combination of the oxazole ring with the diethylacetamide group, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-23(4-2)19(24)15-18-22-20(16-11-7-5-8-12-16)21(25-18)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
KSCDFHGCXIZGJP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)
![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)


![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)
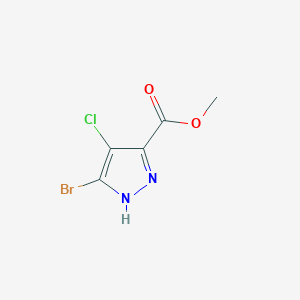
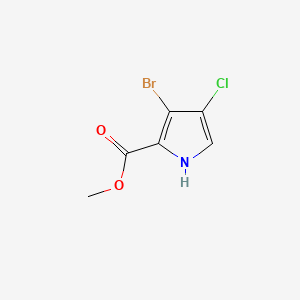
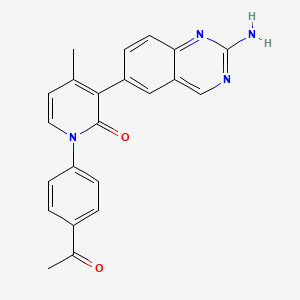
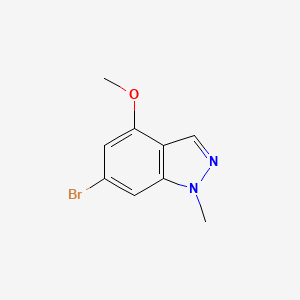
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
